2-Bromo-5-isopropoxybenzaldehyde

Description

BenchChem offers high-quality 2-Bromo-5-isopropoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-isopropoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

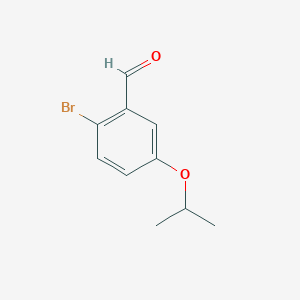

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXGGROPXWWLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Bromo-5-isopropoxybenzaldehyde synthesis pathways"

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-isopropoxybenzaldehyde

Introduction

2-Bromo-5-isopropoxybenzaldehyde is a highly valuable substituted benzaldehyde derivative, serving as a critical intermediate in the synthesis of complex organic molecules. Its unique arrangement of functional groups—an electrophilic aldehyde, a versatile bromine handle for cross-coupling reactions, and a sterically influential isopropoxy group—makes it a sought-after building block for drug development professionals and researchers in agrochemicals and materials science. The strategic placement of these groups allows for sequential and regioselective modifications, providing a robust scaffold for molecular elaboration.

This guide provides a comprehensive overview of the primary synthetic strategies for preparing 2-Bromo-5-isopropoxybenzaldehyde. We will delve into two core retrosynthetic approaches, exploring the mechanistic underpinnings, explaining the causality behind experimental choices, and providing detailed, field-proven protocols.

Retrosynthetic Analysis

A logical analysis of the target molecule reveals two primary bond disconnections that form the basis of our synthetic strategies. The formyl group (C-CHO bond) or the isopropoxy ether linkage (C-O bond) can be retrosynthetically cleaved.

-

Pathway 1: C-CHO Bond Formation. This strategy involves the formylation of a pre-functionalized aryl ether, specifically 4-bromo-1-isopropoxybenzene. This approach leverages the electron-donating nature of the isopropoxy group to direct an electrophilic formylation to the ortho position.

-

Pathway 2: C-O Bond Formation. This alternative route involves the late-stage installation of the isopropoxy group via a Williamson ether synthesis onto a phenolic aldehyde precursor, 2-bromo-5-hydroxybenzaldehyde.

The choice between these pathways depends on factors such as starting material availability, scalability, and tolerance of other functional groups in a more complex synthetic sequence.

Caption: Retrosynthetic overview for 2-Bromo-5-isopropoxybenzaldehyde.

Pathway 1: Formylation of 4-Bromo-1-isopropoxybenzene

This pathway begins with the synthesis of the key intermediate, 4-bromo-1-isopropoxybenzene, followed by the introduction of the aldehyde group at the C2 position. The isopropoxy group is a moderately activating, ortho-, para-directing group. With the para-position blocked by bromine, electrophilic substitution is strongly directed to the ortho-position.

Step 1.1: Synthesis of 4-Bromo-1-isopropoxybenzene

The synthesis of this starting material is a standard Williamson ether synthesis, proceeding via an SN2 reaction between the phenoxide of 4-bromophenol and an isopropyl electrophile.

Caption: Williamson ether synthesis to form the key precursor.

Experimental Protocol: Isopropylation of 4-Bromophenol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and N,N-dimethylformamide (DMF, approx. 3-5 mL per gram of phenol).

-

Reagent Addition: Add 2-iodopropane (1.5 eq.) to the stirred suspension. While isopropyl bromide can be used, the iodide is more reactive, often leading to better yields and shorter reaction times.

-

Reaction: Heat the mixture to 80 °C and stir for 12 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 4-bromo-1-isopropoxybenzene as a clear oil.

Step 1.2 (Option A): Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic rings.[2] It utilizes a Vilsmeier reagent, a chloromethyleniminium salt, generated in situ from DMF and an acid chloride like phosphorus oxychloride (POCl₃).[3][4]

Mechanism Insight: The Vilsmeier reagent acts as a mild electrophile. The electron-donating isopropoxy group of 4-bromo-1-isopropoxybenzene activates the ring for electrophilic aromatic substitution. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to reveal the aldehyde.

Experimental Protocol: Vilsmeier-Haack Reaction

-

Vilsmeier Reagent Formation: In a dry, two-necked flask under an inert atmosphere (nitrogen or argon), cool anhydrous DMF (3.0 eq.) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes, during which the Vilsmeier reagent forms as a solid or thick slurry.

-

Substrate Addition: Dissolve 4-bromo-1-isopropoxybenzene (1.0 eq.) in a minimal amount of anhydrous DMF or a chlorinated solvent and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.[3] The reaction progress can be monitored by TLC.

-

Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Then, neutralize the solution to a pH of 6-8 by the slow addition of a saturated aqueous sodium acetate or sodium bicarbonate solution.[5] This step hydrolyzes the intermediate iminium salt.

-

Work-up and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford 2-Bromo-5-isopropoxybenzaldehyde.

Step 1.2 (Option B): Ortho-Lithiation and Formylation

Directed ortho-metalation (DoM) is a powerful alternative for regioselective formylation.[6] Alkoxy groups are effective directing groups, facilitating deprotonation at the adjacent ortho position by a strong organolithium base.[7] The resulting aryllithium species is then quenched with an electrophile like DMF.

Causality: This reaction must be conducted at very low temperatures (typically -78 °C) to prevent side reactions.[8] The primary competing pathway is lithium-halogen exchange at the C-Br bond. Using n-butyllithium (n-BuLi) at -78 °C generally favors the kinetically faster lithium-halogen exchange, whereas a bulky base like lithium diisopropylamide (LDA) can favor deprotonation.[7][9] For this substrate, lithium-halogen exchange is a significant risk; however, careful control can still achieve the desired ortho-lithiation.

Experimental Protocol: Ortho-Lithiation

-

Reaction Setup: In a flame-dried, multi-necked flask under an inert atmosphere, dissolve 4-bromo-1-isopropoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq., as a solution in hexanes) dropwise. Stir the solution at -78 °C for 1 hour.[8]

-

Electrophilic Quench: Add anhydrous DMF (1.5 eq.) dropwise to the aryllithium solution at -78 °C.[8]

-

Work-up: Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature. Quench the reaction by the careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Purification: Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the product.

Pathway 2: Alkylation of 2-Bromo-5-hydroxybenzaldehyde

This pathway constructs the molecule by first establishing the bromobenzaldehyde core and then adding the isopropoxy group in the final step.

Step 2.1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde

The key intermediate, 2-bromo-5-hydroxybenzaldehyde, is most commonly prepared by the direct electrophilic bromination of 3-hydroxybenzaldehyde.[10]

Mechanism and Regioselectivity: The hydroxyl group is a strongly activating, ortho-, para-directing group, while the aldehyde is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group dominates, directing the incoming bromine electrophile primarily to its ortho and para positions. Bromination at the C2 position is favored due to activation from the hydroxyl group. Careful control of reaction conditions is critical to prevent the formation of isomers and di-brominated byproducts.[11]

Caption: Electrophilic bromination of 3-hydroxybenzaldehyde.

Experimental Protocol: Bromination of 3-Hydroxybenzaldehyde

-

Reaction Setup: In a four-necked flask, suspend 3-hydroxybenzaldehyde (1.0 eq.) in dichloromethane (CH₂Cl₂). Heat the mixture to 35-40 °C to achieve complete dissolution.[12]

-

Bromine Addition: Slowly add bromine (1.02 eq.) dropwise via an addition funnel. The rate of addition should be controlled to maintain the internal reaction temperature between 35-38 °C.[11][12]

-

Reaction: After the addition is complete, stir the reaction mixture at 35 °C overnight.[12]

-

Isolation: Slowly cool the mixture to between -5 and 0 °C over 2 hours and continue stirring for an additional hour to maximize precipitation of the product.[12]

-

Purification: Collect the precipitated solid by filtration. Wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane. Dry the resulting solid under vacuum to yield 2-bromo-5-hydroxybenzaldehyde.[12] Further purification can be achieved by recrystallization.[11]

Step 2.2: Williamson Ether Synthesis (Final Step)

This final step is identical in principle to Step 1.1, involving the alkylation of the phenoxide of 2-bromo-5-hydroxybenzaldehyde with an isopropyl halide to form the target molecule.

Experimental Protocol: Isopropylation of 2-Bromo-5-hydroxybenzaldehyde

-

Reaction Setup: In a round-bottom flask, combine 2-bromo-5-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (2.0 eq.), and a suitable solvent such as DMF or acetone.

-

Reagent Addition: Add isopropyl bromide or iodide (1.5 eq.) to the suspension.

-

Reaction: Heat the mixture to reflux (for acetone) or 80 °C (for DMF) and stir until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Purification: Cool the reaction, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. The final product, 2-Bromo-5-isopropoxybenzaldehyde, can be purified by column chromatography on silica gel.

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway 1A (Vilsmeier-Haack) | Pathway 1B (Ortho-Lithiation) | Pathway 2 (Alkylation) |

| Number of Steps | 2 | 2 | 2 |

| Starting Materials | 4-Bromophenol, POCl₃, DMF | 4-Bromophenol, n-BuLi, DMF | 3-Hydroxybenzaldehyde, Bromine |

| Key Reagents | Phosphorus oxychloride | n-Butyllithium | Liquid Bromine |

| Overall Yield | Moderate to Good | Moderate (can be variable) | Good to High |

| Scalability | Generally good | Challenging due to cryogenics | Excellent |

| Safety Concerns | POCl₃ is corrosive and water-reactive. | n-BuLi is pyrophoric; requires strict anhydrous/inert conditions and cryogenic temperatures (-78 °C). | Bromine is highly toxic and corrosive. |

| Key Advantage | Reliable and well-established formylation method. | Powerful method for specific regiochemistry. | Avoids pyrophoric reagents; high-yielding bromination. |

| Key Disadvantage | Use of corrosive POCl₃. | Cryogenic temperatures and handling of pyrophoric reagents. | Use of highly toxic liquid bromine. |

Conclusion

Both retrosynthetic strategies offer viable and effective routes to 2-Bromo-5-isopropoxybenzaldehyde.

-

Pathway 2 (Alkylation of a Phenolic Precursor) is often preferred in industrial settings. The bromination of 3-hydroxybenzaldehyde is a high-yielding reaction that can be scaled effectively. While it uses hazardous liquid bromine, the operational procedures are straightforward and do not require specialized cryogenic equipment.

-

Pathway 1 (Formylation of an Aryl Ether) provides excellent alternatives, particularly the Vilsmeier-Haack reaction (1A), which is a robust and general method for formylating activated arenes. The ortho-lithiation route (1B) offers mechanistic elegance but presents significant practical challenges for large-scale synthesis due to the requirement for cryogenic temperatures and the handling of pyrophoric organolithium reagents.

The ultimate choice of synthesis pathway will be guided by the specific context of the research or production campaign, balancing considerations of scale, available equipment, safety protocols, and reagent costs.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Org. Synth. Coll. Vol. 4, p.331 (1963); Vol. 33, p.24 (1953). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

-

Jadhav, G. R., & Shaikh, M. A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1148-1160. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Schall, A., & Reiser, O. (2008). 25.6.5 Product Subclass 5: Arenecarbaldehydes. In Science of Synthesis (Vol. 25, pp. 585-604). Thieme. Retrieved from [Link]

-

Akolkar, S. V., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(substituted amino)acrylaldehydes and their utility in the synthesis of novel heterocycles. International Journal of ChemTech Research, 5(4), 187-194. Retrieved from [Link]

-

University of Missouri. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

Sources

- 1. 1-broMo-3-fluoro-5-isopropoxybenzene synthesis - chemicalbook [chemicalbook.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. uwindsor.ca [uwindsor.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Formylation - Common Conditions [commonorganicchemistry.com]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

"physicochemical properties of 2-Bromo-5-isopropoxybenzaldehyde"

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-isopropoxybenzaldehyde

Introduction

2-Bromo-5-isopropoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in advanced organic synthesis. Its structural architecture, featuring an aldehyde, a bromine atom, and an isopropoxy ether group, provides multiple reactive sites for building complex molecular frameworks. While not as extensively documented as its precursor, 2-bromo-5-hydroxybenzaldehyde, its utility is inferred from the critical role of its parent compound in the synthesis of significant pharmaceutical agents.

Notably, 2-bromo-5-hydroxybenzaldehyde is a key building block for Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of atopic dermatitis, and for the development of Bcl-XL inhibitors investigated in cancer therapy.[1][2][3] The isopropoxy derivative, the subject of this guide, offers an alternative scaffold with modified steric and electronic properties, making it a compound of interest for researchers in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its known and predicted physicochemical properties, spectroscopic profile, reactivity, and essential experimental protocols for its synthesis and characterization, tailored for scientists and development professionals.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is foundational to all research and development. 2-Bromo-5-isopropoxybenzaldehyde is structurally defined by a benzene ring substituted at the C1, C2, and C5 positions with an aldehyde, a bromine atom, and an isopropoxy group, respectively.

-

IUPAC Name: 2-Bromo-5-isopropoxybenzaldehyde

-

Molecular Formula: C₁₀H₁₁BrO₂

-

SMILES: CC(C)Oc1ccc(Br)c(C=O)c1

Physicochemical Properties

A summary of the core physicochemical data is essential for practical laboratory applications, from reaction design to safety assessment. While extensive experimental data for this specific molecule is not widely published, properties can be reliably inferred from its precursor and related analogs.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₁₀H₁₁BrO₂ | [5][6] |

| Molecular Weight | 243.1 g/mol | [5][6] |

| Appearance | Likely a solid powder at room temperature. | Inferred from its precursor, 2-bromo-5-hydroxybenzaldehyde, which is a white to brown powder.[1][7] |

| Melting Point | Data not readily available. For comparison, the precursor 2-bromo-5-hydroxybenzaldehyde melts at 130-135 °C.[2][7] | |

| Boiling Point | Data not readily available. The precursor boils at 286.7 °C at 760 mmHg.[7][8] | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Based on the high solubility of its hydroxy-precursor in these solvents.[2][7][8] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of 2-Bromo-5-isopropoxybenzaldehyde after synthesis. The key functional groups—aldehyde, ether, and the substituted aromatic ring—give rise to a distinct spectroscopic fingerprint.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides a clear map of the proton environment. Key expected signals include:

-

Aldehyde Proton (-CHO): A singlet appearing significantly downfield, typically in the range of δ 9.8-10.0 ppm.[9] This pronounced shift is due to the strong deshielding effect of the carbonyl group's electronegative oxygen and magnetic anisotropy.

-

Aromatic Protons: The three protons on the benzene ring will exhibit a characteristic splitting pattern based on their coupling constants, providing definitive information on the substitution pattern.

-

Isopropoxy Protons (-OCH(CH₃)₂): This group will present as two distinct signals: a septet for the methine proton (-OCH) and a doublet for the six equivalent methyl protons (-CH₃).[9] The integration of these signals (1H for the septet, 6H for the doublet) is a key diagnostic feature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum confirms the carbon backbone of the molecule.

-

Carbonyl Carbon (-CHO): This carbon is the most deshielded, appearing far downfield, typically around δ 190 ppm.[9]

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the bromine (C-Br) and the carbon attached to the isopropoxy group (C-O) will have characteristic shifts that can be predicted or compared to spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700 cm⁻¹, which is highly characteristic of an aromatic aldehyde.[9]

-

C-O Stretch (Ether): An absorption band corresponding to the C-O stretching of the isopropoxy ether linkage will also be present.[9]

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed in their typical regions (~3100-3000 cm⁻¹ and ~3000-2850 cm⁻¹, respectively).

Reactivity and Synthetic Applications

The synthetic value of 2-Bromo-5-isopropoxybenzaldehyde lies in the complementary reactivity of its functional groups, which can be addressed selectively.[9]

-

Aldehyde Group: This group is an electrophilic center, making it susceptible to nucleophilic addition reactions. It is a gateway for forming new carbon-carbon bonds (e.g., Grignard, Wittig reactions), carbon-nitrogen bonds (e.g., reductive amination, imine formation), and for oxidation to a carboxylic acid or reduction to an alcohol.[10]

-

Bromo Group: The bromine atom is a powerful handle for modern synthetic chemistry. It is an ideal substituent for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N bond formation), and Heck reactions.[9][10] This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C2 position.

-

Isopropoxy Group: As an electron-donating group, the isopropoxy moiety activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to itself.

The typical synthesis of this compound involves the Williamson ether synthesis, starting from its precursor, 2-bromo-5-hydroxybenzaldehyde, and an isopropylating agent like 2-bromopropane in the presence of a suitable base.[9]

Experimental Protocols

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the preparation and verification of 2-Bromo-5-isopropoxybenzaldehyde.

Caption: Workflow for the synthesis and characterization of 2-Bromo-5-isopropoxybenzaldehyde.

Protocol: Synthesis via Williamson Ether Synthesis

This protocol is a representative procedure based on the standard Williamson ether synthesis methodology.[9]

-

Reaction Setup: To a solution of 2-bromo-5-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent (e.g., anhydrous acetone or DMF) in a round-bottom flask, add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

-

Addition of Alkylating Agent: Add 2-bromopropane (1.2-1.5 eq.) to the suspension.

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure 2-Bromo-5-isopropoxybenzaldehyde.

Protocol: Characterization by NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The choice of chloroform-d is appropriate given the expected solubility of the compound.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign the chemical shifts of all peaks based on their multiplicity, integration, and comparison with expected values.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of the compound.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at low temperatures (-4°C to -20°C) is recommended.[13] Keep away from strong oxidizing agents and direct sunlight.[11][14]

-

Stability: The compound is expected to be stable under recommended storage conditions.[14]

Conclusion

2-Bromo-5-isopropoxybenzaldehyde is a strategically designed synthetic intermediate with significant potential in medicinal chemistry and materials science. Its physicochemical profile is characterized by the dual reactivity of the aldehyde and bromo functionalities, which allows for sequential and diverse chemical modifications. While detailed experimental data is sparse, its properties can be reliably predicted from established chemical principles and analysis of its precursors. The protocols and data presented in this guide provide a solid foundation for researchers to confidently synthesize, characterize, and utilize this versatile building block in their discovery programs.

References

- The Role of 2-Bromo-5-hydroxybenzaldehyde in Modern Drug Synthesis. Google Cloud.

- 2-bromo-5-hydroxy Benzaldehyde. lifechem pharma.

- Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Google Cloud.

- A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers. Benchchem.

- An In-depth Technical Guide to the Electronic and Thermodynamic Properties of 2-Bromo-5-hydroxybenzaldehyde. Benchchem.

- 2-Bromo-5-isopropoxybenzaldehyde | 162147-12-8. Benchchem.

- Exploring 2-Bromo-5-(hydroxy)

- 2-Bromo-5-isopropoxybenzaldehyde. BIOFOUNT.

- 5-Bromo-2-isopropoxybenzaldehyde | CAS 138505-25-6. AMERICAN ELEMENTS.

- 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS CAS-No.. Loba Chemie.

- SAFETY D

- 162147-12-8|2-Bromo-5-isopropoxybenzaldehyde. BLD Pharm.

- SAFETY D

- CAS NO.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. innospk.com [innospk.com]

- 4. 162147-12-8|2-Bromo-5-isopropoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. americanelements.com [americanelements.com]

- 7. nbinno.com [nbinno.com]

- 8. lifechempharma.com [lifechempharma.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. 162147-12-8|2-Bromo-5-isopropoxybenzaldehyde|2-Bromo-5-isopropoxybenzaldehyde|-范德生物科技公司 [bio-fount.com]

- 14. lobachemie.com [lobachemie.com]

A Senior Application Scientist's Technical Guide to 2-Bromo-5-isopropoxybenzaldehyde (CAS: 162147-12-8)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Deconstructing a Versatile Synthetic Intermediate

In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a building block is measured by its functional versatility and predictable reactivity. 2-Bromo-5-isopropoxybenzaldehyde, identified by CAS number 162147-12-8, emerges as a quintessential example of such a scaffold. Its architecture, featuring an ortho-bromo substituent, a para-isopropoxy group, and a critical aldehyde handle, presents a trifecta of functionalities. This strategic arrangement allows for sequential, regioselective modifications, making it a powerful precursor for the synthesis of complex molecules, particularly in the realm of pharmaceutical development. This guide moves beyond a simple recitation of data, offering instead a field-proven perspective on the causality behind its synthesis, characterization, and application. We will explore not just the "how" but the "why," providing the in-depth insights necessary for its effective integration into sophisticated research and development workflows.

Section 1: Core Molecular Profile and Physicochemical Properties

The utility of 2-Bromo-5-isopropoxybenzaldehyde stems directly from the interplay of its three primary functional groups. The electron-donating nature of the isopropoxy ether influences the aromatic ring's reactivity, while the electron-withdrawing aldehyde and the bromo group serve as key points for synthetic transformations.[1] The bromine atom, in particular, is a crucial handle for modern transition-metal-catalyzed cross-coupling reactions, and the aldehyde provides a gateway for a multitude of nucleophilic additions and derivatizations.[1]

Key Physicochemical Data

The following table summarizes the essential properties of 2-Bromo-5-isopropoxybenzaldehyde, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 162147-12-8 | [2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [2][3] |

| Molecular Weight | 243.10 g/mol | [2][3] |

| MDL Number | MFCD24119204 | [2][3] |

| SMILES Code | O=CC1=CC(OC(C)C)=CC=C1Br | [3] |

| IUPAC Name | 2-bromo-5-isopropoxybenzaldehyde | [2] |

Safety, Handling, and Storage

While specific safety data for this exact molecule is limited, data from closely related analogs like 2-bromo-5-hydroxybenzaldehyde and 5-bromo-2-methoxybenzaldehyde provides a strong basis for handling protocols. The compound is anticipated to be harmful if swallowed and may cause skin and serious eye irritation.[7][8][9]

-

Hazard Statements: Assumed H302 (Harmful if swallowed), potential for skin/eye irritation.[8][9][10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7][8][10] Work should be conducted in a well-ventilated area or a chemical fume hood.[7][8]

-

Storage: Store in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., Argon or Nitrogen).[3] Recommended storage temperature is between 2-8°C.[3] Keep the container tightly closed.

Section 2: Synthesis and Characterization

A robust and reproducible synthesis is the foundation of any research program. The logical and field-tested approach to 2-Bromo-5-isopropoxybenzaldehyde involves a two-step sequence starting from a commercially available precursor, 3-hydroxybenzaldehyde. This strategy ensures high regioselectivity for the initial bromination, followed by a standard etherification.

Synthetic Workflow Overview

The overall process involves the electrophilic aromatic substitution (bromination) of 3-hydroxybenzaldehyde, followed by Williamson ether synthesis to install the isopropoxy group. Purification is typically achieved via column chromatography.

Caption: Synthetic and purification workflow for 2-Bromo-5-isopropoxybenzaldehyde.

Experimental Protocol: Synthesis

This protocol is a self-validating system. The success of each step can be monitored by Thin-Layer Chromatography (TLC) before proceeding to the next.

Step 1: Bromination of 3-Hydroxybenzaldehyde [12][13]

-

Setup: In a 500 mL round-bottomed flask equipped with a magnetic stirrer, addition funnel, and a nitrogen inlet, suspend 3-hydroxybenzaldehyde (12.2 g, 0.1 mol) in 250 mL of dichloromethane (CH₂Cl₂).

-

Reaction: Cool the mixture to 0°C using an ice bath. Slowly add a solution of bromine (16.0 g, 5.1 mL, 0.1 mol) in 50 mL of CH₂Cl₂ dropwise via the addition funnel over 1 hour. The causality here is crucial: slow, cold addition minimizes side reactions and ensures selective mono-bromination ortho to the strongly activating hydroxyl group.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

-

Work-up: Quench the reaction by carefully adding 50 mL of saturated sodium thiosulfate solution to consume any unreacted bromine. Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Bromo-5-hydroxybenzaldehyde.

Step 2: O-Alkylation (Etherification)

-

Setup: To the crude 2-Bromo-5-hydroxybenzaldehyde from the previous step, add 250 mL of acetone, potassium carbonate (20.7 g, 0.15 mol), and 2-bromopropane (14.8 g, 13.0 mL, 0.12 mol).

-

Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 8-12 hours. The choice of a polar aprotic solvent (acetone) and a moderate base (K₂CO₃) facilitates the Sₙ2 reaction between the phenoxide and 2-bromopropane without promoting elimination side reactions.

-

Monitoring: Follow the reaction progress by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (75 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

Experimental Protocol: Purification

-

Technique: Flash column chromatography on silica gel is the method of choice for purification.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate). The less polar product will elute, leaving more polar impurities behind.

-

Analysis: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Bromo-5-isopropoxybenzaldehyde as a solid or oil.

Analytical Characterization Data

Spectroscopic analysis is essential to confirm the structure and purity of the final product.[13][14]

| Technique | Expected Characteristics |

| ¹H NMR | δ ~10.3 (s, 1H, -CHO), ~7.5-7.6 (m, 2H, Ar-H), ~7.1 (m, 1H, Ar-H), ~4.6 (septet, 1H, -OCH(CH₃)₂), ~1.4 (d, 6H, -OCH(CH₃)₂) |

| ¹³C NMR | δ ~190 (C=O), ~158 (C-O), ~135, ~125, ~122, ~118, ~115 (Ar-C), ~71 (-OCH), ~22 (-CH₃) |

| FT-IR (cm⁻¹) | ~2980 (C-H, alkyl), ~2840, ~2740 (C-H, aldehyde), ~1690 (C=O, aldehyde), ~1580, ~1470 (C=C, aromatic), ~1250 (C-O, ether), ~1040 (C-Br) |

| Mass Spec (ESI) | [M+H]⁺ calculated for C₁₀H₁₂BrO₂⁺: 243.0015; Found: ~243.0015 |

Section 3: Reactivity and Applications in Drug Discovery

The synthetic power of 2-Bromo-5-isopropoxybenzaldehyde lies in its capacity for selective, sequential reactions at its two primary functional handles: the bromo group and the aldehyde.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is a prime substrate for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, which are foundational transformations in drug synthesis.[15][16][17][18][19]

3.1.1. Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction couples the aryl bromide with a boronic acid or ester, creating a biaryl linkage.[16][18][19][20] The base is critical as it activates the boronic acid, facilitating the transmetalation step.[18]

Caption: Logical relationship in a Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling [16][21]

-

Setup: To a flame-dried Schlenk flask, add 2-Bromo-5-isopropoxybenzaldehyde (243 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

-

Degassing: Seal the flask, and evacuate and backfill with argon three times. This is a critical self-validating step; removal of oxygen prevents catalyst degradation.

-

Solvent & Reaction: Add degassed solvent (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water). Heat the reaction to 90-100°C for 6-12 hours, monitoring by TLC.

-

Work-up: Cool to room temperature, add water, and extract with ethyl acetate. The organic phase is then dried, concentrated, and purified by column chromatography.

3.1.2. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine, a key step in synthesizing many pharmaceuticals.[15][17][22][23][24] The choice of a bulky, electron-rich phosphine ligand is essential for promoting the reductive elimination step and achieving high yields.[15][24]

Caption: Logical relationship in a Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination [15][17]

-

Setup: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong base (e.g., sodium tert-butoxide, 135 mg, 1.4 mmol).

-

Reagent Addition: Add 2-Bromo-5-isopropoxybenzaldehyde (243 mg, 1.0 mmol) and the desired amine (1.2 mmol).

-

Solvent & Reaction: Add anhydrous, degassed toluene (5 mL). Seal the vial and heat to 100-110°C for 12-24 hours.

-

Work-up: After cooling, quench the reaction with saturated ammonium chloride solution, extract with an organic solvent, dry, concentrate, and purify via chromatography.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile electrophile for constructing more complex carbon skeletons.

3.2.1. Grignard Reaction (C-C Bond Formation)

The addition of a Grignard reagent (R-MgBr) to the aldehyde carbonyl, followed by an acidic workup, yields a secondary alcohol.[25][26][27] This is a classic and reliable method for introducing new alkyl or aryl substituents. The Grignard reagent is a powerful nucleophile and a strong base, necessitating anhydrous conditions to prevent quenching.[25][26]

Protocol: Grignard Reaction [26][28]

-

Setup: In a flame-dried, three-neck flask under argon, place a solution of 2-Bromo-5-isopropoxybenzaldehyde (243 mg, 1.0 mmol) in 10 mL of anhydrous diethyl ether.

-

Addition: Cool the flask to 0°C. Add the Grignard reagent (e.g., 1.1 mL of a 1.0 M solution of methylmagnesium bromide in THF, 1.1 mmol) dropwise.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

-

Work-up: Carefully quench the reaction by slowly adding saturated ammonium chloride solution at 0°C. Extract with diethyl ether, dry the organic layer, concentrate, and purify the resulting secondary alcohol by chromatography.

Conclusion

2-Bromo-5-isopropoxybenzaldehyde (CAS: 162147-12-8) is far more than a simple catalog chemical; it is a strategically designed synthetic platform. Its value is derived from the orthogonal reactivity of its functional groups, which allows for a logical and stepwise construction of molecular complexity. The bromine atom provides reliable entry into modern cross-coupling chemistry for C-C and C-N bond formation, while the aldehyde group serves as a robust electrophilic handle for nucleophilic additions. This guide has provided a comprehensive framework, grounded in mechanistic principles and field-tested protocols, to empower researchers to fully leverage the synthetic potential of this versatile intermediate in their drug discovery and development endeavors.

References

-

Angene. (n.d.). 2-bromo-5-isopropoxybenzaldehyde | 162147-12-8. Retrieved from [Link]

- Vertex AI Search. (n.d.). The Role of 2-Bromo-5-hydroxybenzaldehyde in Modern Drug Synthesis.

- Vertex AI Search. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde.

-

American Elements. (n.d.). 5-Bromo-2-isopropoxybenzaldehyde. Retrieved from [Link]

-

Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Safety Data Sheet. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

YouTube. (2021, July 26). Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

SunanKalijaga.org. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (2025, December 6). (PDF) REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Retrieved from [Link]

-

YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

-

Journal of the Chemical Society C. (n.d.). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Angene - 2-bromo-5-isopropoxybenzaldehyde | 162147-12-8 | MFCD24119204 | AG00AN56 [japan.angenechemical.com]

- 3. 162147-12-8|2-Bromo-5-isopropoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 2-bromo-5-isopropoxybenzaldehyde [162147-12-8] | King-Pharm [king-pharm.com]

- 5. 162147-12-8 2-bromo-5-isopropoxybenzaldehyde [king-pharm.com]

- 6. arctomsci.com [arctomsci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. lobachemie.com [lobachemie.com]

- 11. 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. m.youtube.com [m.youtube.com]

- 24. jk-sci.com [jk-sci.com]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. researchgate.net [researchgate.net]

- 28. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

"molecular structure of 2-Bromo-5-isopropoxybenzaldehyde"

An In-depth Technical Guide to the Molecular Structure and Utility of 2-Bromo-5-isopropoxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and reactivity of 2-Bromo-5-isopropoxybenzaldehyde (CAS No: 162147-12-8). As a halogenated aromatic aldehyde, this compound serves as a versatile intermediate in advanced organic synthesis, particularly within the pharmaceutical and materials science sectors. This document elucidates its structural features through an examination of spectroscopic data (NMR, IR, MS), details a robust synthetic protocol, and explores the electronic interplay of its functional groups—aldehyde, bromo, and isopropoxy—which dictates its chemical behavior. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable building block.

Introduction to 2-Bromo-5-isopropoxybenzaldehyde

Halogenated aromatic aldehydes are a cornerstone of modern synthetic chemistry, offering dual reactivity that enables complex molecular architecture construction.[1] The aldehyde group provides a reactive site for nucleophilic additions and transformations into various functional groups, while the halogen atom serves as a critical handle for transition-metal-catalyzed cross-coupling reactions.[1][2] 2-Bromo-5-isopropoxybenzaldehyde embodies this utility, presenting a unique combination of substituents on a benzaldehyde core that allows for precise and strategic molecular modifications.

Contextual Significance

The functionalization of benzene rings is a fundamental aspect of organic synthesis, enabling the creation of a vast array of substituted aromatic compounds.[1] 2-Bromo-5-isopropoxybenzaldehyde is a prime example of a strategically functionalized aromatic, where the specific placement of the bromo, isopropoxy, and aldehyde groups confers a distinct reactivity profile. Its precursor, 2-Bromo-5-hydroxybenzaldehyde, is a key intermediate in the synthesis of pharmaceutical agents, including inhibitors of cancer cell growth, underscoring the importance of this structural class in medicinal chemistry.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Bromo-5-isopropoxybenzaldehyde is provided below.

| Property | Value | Source |

| CAS Number | 162147-12-8 | [4] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [4] |

| Molecular Weight | 243.10 g/mol | [4] |

| MDL Number | MFCD24119204 | [4] |

| SMILES | CC(C)OC1=C(C=C(C=C1)Br)C=O | [1][5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4][6] |

Elucidation of the Molecular Structure

The definitive structure of 2-Bromo-5-isopropoxybenzaldehyde is established through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's connectivity and chemical environment.

Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While a specific experimental spectrum is not publicly available, the expected chemical shifts and splitting patterns can be accurately predicted based on established principles and data from analogous structures.[1]

¹H NMR Spectroscopy (Predicted):

-

Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of ~9.8-10.3 ppm .[1][7] Its downfield shift is due to the strong electron-withdrawing nature of the carbonyl group.

-

Aromatic Protons: The three protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system. Their specific shifts are influenced by the electronic effects of the adjacent substituents.

-

Isopropoxy Protons (-OCH(CH₃)₂): This group will present two distinct signals. A septet (a multiplet with seven lines) for the methine proton (-OCH -) and a doublet for the six equivalent methyl protons (-CH(CH₃ )₂).[1]

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (-CHO): The most downfield signal, typically appearing around ~190 ppm , is characteristic of an aldehyde carbonyl carbon.[1]

-

Aromatic Carbons: Six distinct signals are expected, with the carbons directly attached to the electronegative bromine and oxygen atoms having characteristic chemical shifts.

-

Isopropoxy Carbons: Two signals corresponding to the methine carbon (-C H-) and the equivalent methyl carbons (-C H₃) will be present in the upfield (aliphatic) region of the spectrum.

| Structural Unit | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Key Features |

| Aldehyde (-CHO) | 9.8 - 10.3 | ~190 | Singlet, highly deshielded |

| Aromatic (Ar-H) | 7.0 - 7.8 | 110 - 160 | Complex splitting pattern |

| Isopropoxy (-OCH(CH₃)₂) | Septet (~4.6) & Doublet (~1.3) | ~70 & ~22 | Confirms isopropoxy group |

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 2-Bromo-5-isopropoxybenzaldehyde, the key absorptions are predictable.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700 cm⁻¹ , which is a definitive indicator of the carbonyl group.[1]

-

C-O Stretch (Ether): The stretching vibration of the aryl-ether linkage will appear in the region of 1250-1000 cm⁻¹ .

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropoxy group appear just below 3000 cm⁻¹.

-

C-Br Stretch: This vibration occurs in the fingerprint region, typically below 600 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A key diagnostic feature for 2-Bromo-5-isopropoxybenzaldehyde would be the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Synthesis and Reactivity

Synthetic Pathway: Williamson Ether Synthesis

A common and efficient method for preparing 2-Bromo-5-isopropoxybenzaldehyde is the Williamson ether synthesis. This reaction involves the alkylation of the corresponding phenol, 2-Bromo-5-hydroxybenzaldehyde, with an isopropylating agent such as isopropyl bromide or 2-iodopropane in the presence of a base.[1] The base (e.g., K₂CO₃, NaH) deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide in an Sₙ2 reaction.

The precursor, 2-Bromo-5-hydroxybenzaldehyde, is typically synthesized via the direct bromination of 3-hydroxybenzaldehyde.[2][8]

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 2-Bromo-5-isopropoxybenzaldehyde from 2-Bromo-5-hydroxybenzaldehyde.

Materials:

-

2-Bromo-5-hydroxybenzaldehyde (1.0 eq)

-

Isopropyl bromide (1.5 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Bromo-5-hydroxybenzaldehyde and anhydrous potassium carbonate.

-

Add anhydrous acetone (or DMF) to the flask to create a stirrable suspension.

-

Add isopropyl bromide to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting crude residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 2-Bromo-5-isopropoxybenzaldehyde.

Analysis of Chemical Reactivity

The reactivity of 2-Bromo-5-isopropoxybenzaldehyde is governed by the electronic interplay of its three functional groups.[1][9]

-

Aldehyde Group (-CHO): Strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. It deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. The carbonyl carbon is highly electrophilic and susceptible to nucleophilic addition.[9]

-

Bromo Group (-Br): Deactivating due to its strong electron-withdrawing inductive effect (-I), but it directs incoming electrophiles to the ortho and para positions via its weaker electron-donating resonance effect (+M).[9]

-

Isopropoxy Group (-O-iPr): Strongly activating and ortho, para-directing due to its potent electron-donating resonance effect (+M), which overrides its inductive electron-withdrawing effect (-I).

The combined effect makes the molecule a versatile substrate. The aldehyde is available for nucleophilic attack, while the bromine atom is a prime site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. 162147-12-8|2-Bromo-5-isopropoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 138505-25-6|5-Bromo-2-isopropoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 7. 2-Bromobenzaldehyde(6630-33-7) 1H NMR spectrum [chemicalbook.com]

- 8. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

"2-Bromo-5-isopropoxybenzaldehyde spectral data (NMR, IR, MS)"

An In-depth Technical Guide to the Spectral Data of 2-Bromo-5-isopropoxybenzaldehyde

Introduction

2-Bromo-5-isopropoxybenzaldehyde (CAS No: 162147-12-8) is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis.[1][2][3][4] Its molecular structure, featuring an aldehyde, a bromine atom, and an isopropoxy group, provides multiple reaction sites for building complex molecules, particularly in the development of pharmaceuticals and novel materials.[1] A precise understanding of its chemical structure is paramount for its effective use, and this is achieved through a combination of modern spectroscopic techniques.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Bromo-5-isopropoxybenzaldehyde. It is designed for researchers, chemists, and drug development professionals, offering not just the spectral data itself, but also the underlying principles of interpretation and the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Bromo-5-isopropoxybenzaldehyde, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectral Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The predicted spectrum in a suitable solvent like deuterated chloroform (CDCl₃) shows signals corresponding to the aldehyde, aromatic, and isopropoxy protons.[5]

Table 1: Predicted ¹H NMR Spectral Data for 2-Bromo-5-isopropoxybenzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~10.3 | Singlet (s) | 1H | - | Aldehyde (-CHO) |

| ~7.7 | Doublet (d) | 1H | ~2.5 | H-6 (Aromatic) |

| ~7.5 | Doublet (d) | 1H | ~8.8 | H-3 (Aromatic) |

| ~7.1 | Doublet of doublets (dd) | 1H | ~8.8, ~2.5 | H-4 (Aromatic) |

| ~4.6 | Septet (sept) | 1H | ~6.0 | Isopropoxy (-CH) |

| ~1.4 | Doublet (d) | 6H | ~6.0 | Isopropoxy (-CH₃) |

-

Aldehyde Proton (~10.3 ppm): This proton appears as a sharp singlet significantly downfield due to the strong deshielding effect of the electronegative carbonyl oxygen and the magnetic anisotropy of the benzene ring.[6] Its integration value of 1H confirms its identity.

-

Aromatic Protons (~7.1-7.7 ppm): The three aromatic protons are chemically distinct and exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. H-3 is ortho to the bromine and shows a large doublet coupling to H-4. H-6, adjacent to the aldehyde, appears as a small doublet due to meta-coupling with H-4. H-4 is coupled to both H-3 (ortho) and H-6 (meta), resulting in a doublet of doublets.

-

Isopropoxy Protons (~1.4 and ~4.6 ppm): The methine proton (-CH) is adjacent to six equivalent methyl protons, splitting its signal into a septet.[1] Conversely, the six methyl protons (-CH₃) are adjacent to the single methine proton, resulting in a doublet. The integration ratio of 1:6 is definitive for the isopropoxy group.

Caption: ¹H NMR assignments for 2-Bromo-5-isopropoxybenzaldehyde.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Bromo-5-isopropoxybenzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~160 | C5 (Aromatic C-O) |

| ~136 | C1 (Aromatic C-CHO) |

| ~128 | C3 (Aromatic C-H) |

| ~125 | C6 (Aromatic C-H) |

| ~118 | C4 (Aromatic C-H) |

| ~115 | C2 (Aromatic C-Br) |

| ~72 | Isopropoxy (-CH) |

| ~22 | Isopropoxy (-CH₃) |

-

Causality of Chemical Shifts: The aldehyde carbonyl carbon is the most deshielded (~190 ppm) due to the double bond to highly electronegative oxygen.[1] The aromatic carbon attached to the isopropoxy group (C5) is also significantly downfield (~160 ppm). The carbon bearing the bromine atom (C2) is shifted upfield relative to other substituted carbons due to the "heavy atom effect". The aliphatic carbons of the isopropoxy group appear in the upfield region, as expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Table 3: Key IR Absorption Bands for 2-Bromo-5-isopropoxybenzaldehyde

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3080-3030 | Aromatic C-H Stretch | Medium |

| ~2980-2930 | Aliphatic C-H Stretch | Medium |

| ~2840 & ~2740 | Aldehyde C-H Stretch (Fermi Doublet) | Weak |

| ~1700 | Aldehyde C=O Stretch | Strong |

| ~1600 & ~1480 | Aromatic C=C Ring Stretch | Medium |

| ~1250 | Aryl-O-Alkyl Ether C-O Stretch | Strong |

-

Diagnostic Peaks: The most prominent peak in the spectrum is the strong, sharp absorption around 1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aromatic aldehyde.[1][7] The presence of two weak bands around 2840 cm⁻¹ and 2740 cm⁻¹ (a Fermi doublet) is definitive for the aldehyde C-H stretch and distinguishes it from a ketone.[7] A strong band around 1250 cm⁻¹ corresponds to the asymmetric C-O-C stretching of the aryl ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 2-Bromo-5-isopropoxybenzaldehyde (Molecular Weight: 243.1 g/mol ), electron impact (EI) ionization would produce a characteristic spectrum.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Bromo-5-isopropoxybenzaldehyde

| m/z (mass-to-charge) | Ion Formula | Significance |

| 244 / 242 | [C₁₀H₁₁⁷⁹BrO₂]⁺ & [C₁₀H₁₁⁸¹BrO₂]⁺ | Molecular Ion (M⁺) peak cluster, ~1:1 ratio |

| 243 / 241 | [M-H]⁺ | Loss of the aldehydic hydrogen |

| 215 / 213 | [M-CHO]⁺ | Loss of the formyl radical |

| 201 / 199 | [M-C₃H₆]⁺ | McLafferty-like rearrangement (loss of propene) |

| 185 / 183 | [M-C₃H₇O]⁺ | Loss of the isopropoxy radical |

| 79 / 81 | [Br]⁺ | Bromine ion |

-

The Bromine Isotope Pattern: The most critical diagnostic feature is the molecular ion peak. Due to the nearly equal natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br, the molecular ion appears as a pair of peaks (a doublet) of almost equal intensity at m/z 242 and 244.[8][9] This "M" and "M+2" pattern is a definitive indicator of a monobrominated compound.

-

Fragmentation Pathways: Common fragmentation for aromatic aldehydes includes the loss of a hydrogen radical (M-1) or the entire formyl radical (M-29).[10][11] Cleavage of the ether bond can lead to the loss of the isopropoxy radical or the loss of propene via rearrangement.

Caption: Key fragmentation pathways for 2-Bromo-5-isopropoxybenzaldehyde.

Experimental Protocols

The following sections describe standardized methodologies for acquiring the spectral data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Bromo-5-isopropoxybenzaldehyde.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean, dry NMR tube.[5][12] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its simple residual peak.[5]

-

Standardization: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm).[5]

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters on a 400 MHz (or higher) spectrometer are typically sufficient.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H signals and identify the chemical shifts and coupling constants.

FTIR Spectroscopy Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.[13][14]

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid 2-Bromo-5-isopropoxybenzaldehyde powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.[13]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane. Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

References

- (No author given). (n.d.). 2-bromo-5-ethoxy-4-isopropoxybenzaldehyde - Optional[1H NMR] - Spectrum.

- BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-5-hydroxybenzaldehyde: A Technical Guide. Benchchem.com.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.com.

- (No author given). (n.d.). Sample preparation for FT-IR.

- Gu, C., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed, 48(9), 5039-46.

- (No author given). (n.d.).

- (No author given). (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of California, Los Angeles.

- (No author given). (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde.

- Guo, B., et al. (2016).

- (No author given). (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses.

- (No author given). (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).

- Brown, D. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry.

- Sigma-Aldrich. (n.d.). NMR Solvents. Sigmaaldrich.com.

- Brown, D. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry.

- BenchChem. (n.d.). 2-Bromo-5-isopropoxybenzaldehyde | 162147-12-8. Benchchem.com.

- King-Pharm. (n.d.). 2-bromo-5-isopropoxybenzaldehyde [162147-12-8]. King-pharm.com.

- American Elements. (n.d.). 5-Bromo-2-isopropoxybenzaldehyde. Americanelements.com.

- J&K Scientific LLC. (n.d.). 5-Bromo-2-isopropoxybenzaldehyde | 138505-25-6. Jk-sci.com.

- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook.

- SIELC Technologies. (2018). 2-Bromo-5-ethoxybenzaldehyde. Sielc.com.

- (No author given). (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube.

- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Savemyexams.com.

- PubChem. (n.d.). 2-Bromo-5-hydroxybenzaldehyde. Pubchem.ncbi.nlm.nih.gov.

- Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Edinburghinst.com.

- Agilent. (2018). FTIR Spectroscopic Analyze on Aqueous Samples. Agilent.com.

- Brown, D. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,1-dibromoethane. Doc Brown's Chemistry.

- BLD Pharm. (n.d.). 162147-12-8|2-Bromo-5-isopropoxybenzaldehyde. Bldpharm.com.

- Cambridge Isotope Labs. (n.d.). NMR Solvents & Consumables. Isotope.com.

- Arctom. (n.d.). CAS NO. 162147-12-8 | 2-Bromo-5-isopropoxybenzaldehyde. Arctom.com.

- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook.

- (No author given). (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde.

- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook.

- Chemistry LibreTexts. (2023).

- Alchem Pharmtech. (n.d.). CAS 138505-25-6 | 5-Bromo-2-isopropoxybenzaldehyde. Alchem.com.

- PubChem. (n.d.). 4-Isopropoxybenzaldehyde. Pubchem.ncbi.nlm.nih.gov.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-bromo-5-isopropoxybenzaldehyde [162147-12-8] | King-Pharm [king-pharm.com]

- 3. 162147-12-8|2-Bromo-5-isopropoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. NMR 溶剂 [sigmaaldrich.com]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. savemyexams.com [savemyexams.com]

- 9. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. edinst.com [edinst.com]

- 14. agilent.com [agilent.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-isopropoxybenzaldehyde: Starting Materials and Synthetic Strategies

This guide provides a comprehensive overview of the synthetic routes for preparing 2-bromo-5-isopropoxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. We will delve into the core synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the primary starting materials. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

2-Bromo-5-isopropoxybenzaldehyde is a substituted aromatic aldehyde whose structural motifs are of significant interest in medicinal chemistry. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the isopropoxy group modulates the lipophilicity and metabolic stability of derivative compounds. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including reductive amination, oxidation, and condensation reactions. A clear understanding of the efficient synthesis of this building block is therefore crucial for the timely advancement of drug discovery programs.

This guide will focus on two primary and strategically distinct synthetic pathways, each originating from a readily available starting material:

-

Route A: Commencing with 3-Hydroxybenzaldehyde , involving electrophilic aromatic substitution followed by etherification.

-

Route B: Starting from 3-Bromophenol , which entails etherification prior to the introduction of the aldehyde group.

We will explore the causality behind the experimental choices for each step, ensuring a thorough understanding of the underlying chemical principles.

Route A: Synthesis from 3-Hydroxybenzaldehyde

This approach is often favored for its directness, leveraging the directing effects of the hydroxyl and aldehyde groups on the aromatic ring. The synthesis proceeds in two key steps: regioselective bromination followed by Williamson ether synthesis.

Step 1: Regioselective Bromination of 3-Hydroxybenzaldehyde

The initial step involves the bromination of 3-hydroxybenzaldehyde to yield 2-bromo-5-hydroxybenzaldehyde. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the aldehyde is a deactivating, meta- directing group. The concerted directing effects of both groups favor the introduction of the bromine atom at the C2 position, ortho to the hydroxyl group and meta to the aldehyde.

Experimental Protocol:

A general procedure for the synthesis of 2-bromo-5-hydroxybenzaldehyde from 3-hydroxybenzaldehyde is as follows[1]:

-

Suspend 3-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottomed flask equipped with a stirrer and an addition funnel.

-

Heat the mixture to 35-40 °C to ensure complete dissolution of the starting material.

-

Slowly add a solution of bromine (1.0-1.05 eq.) in dichloromethane dropwise via the addition funnel, maintaining the reaction temperature between 35-38 °C.

-

After the addition is complete, stir the reaction mixture at 35 °C overnight.

-

Cool the mixture to 0-5 °C and stir for an additional 1-2 hours to facilitate precipitation of the product.

-

Collect the solid product by filtration, wash with a cold solvent mixture (e.g., n-heptane/dichloromethane), and dry under vacuum to afford 2-bromo-5-hydroxybenzaldehyde.

Causality and Mechanistic Insights:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The hydroxyl group strongly activates the ring towards electrophilic attack, and its directing effect, along with the meta-directing effect of the aldehyde, ensures high regioselectivity for the C2 position. Careful control of the reaction temperature is crucial to minimize the formation of di-brominated byproducts.

Step 2: Williamson Ether Synthesis for Isopropylation

The second step involves the etherification of the hydroxyl group of 2-bromo-5-hydroxybenzaldehyde with an isopropylating agent to furnish the final product. The Williamson ether synthesis is a reliable and widely used method for the formation of ethers.[2][3][4]

Experimental Protocol:

A general procedure for the isopropylation is as follows[5]:

-

To a solution of 2-bromo-5-hydroxybenzaldehyde (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.).

-

Add an isopropylating agent, such as 2-bromopropane or isopropyl iodide (1.1-1.5 eq.), to the mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-bromo-5-isopropoxybenzaldehyde.

Causality and Mechanistic Insights:

The reaction proceeds via an SN2 mechanism. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the isopropyl halide, displacing the halide and forming the ether linkage. The choice of a polar aprotic solvent facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophilic phenoxide.

Route B: Synthesis from 3-Bromophenol

This alternative strategy involves the initial formation of the bromo-isopropoxy benzene core, followed by the introduction of the aldehyde group in the final step. This can be advantageous if the starting material, 3-bromophenol, is more readily available or cost-effective.

Step 1: Williamson Ether Synthesis of 3-Bromophenol

The first step is the conversion of 3-bromophenol to 1-bromo-3-isopropoxybenzene. This is another application of the Williamson ether synthesis.

Experimental Protocol:

A representative procedure for the etherification of a phenol is as follows[6]:

-

In a round-bottomed flask, dissolve 3-bromophenol (1.0 eq.) in a suitable solvent like acetonitrile or acetone.

-

Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq.), to the solution.

-

Add 2-bromopropane (1.2 eq.) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, filter off the inorganic salts and concentrate the filtrate.

-

Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate to give 1-bromo-3-isopropoxybenzene, which can be purified by distillation or chromatography if necessary.

Step 2: Formylation of 1-Bromo-3-isopropoxybenzene